molecular formula C13H20BNO3 B13002396 1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No.: B13002396
M. Wt: 249.12 g/mol
InChI Key: LEMASLUCVDIJOI-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a pyridinone ring substituted with dimethyl groups and a dioxaborolane moiety

Preparation Methods

The synthesis of 1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,6-dimethylpyridin-2(1H)-one and pinacolborane.

    Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts: Catalysts such as palladium or copper complexes are often employed to facilitate the formation of the boronic ester.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

    Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling partners like aryl halides.

Scientific Research Applications

1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development, especially in the synthesis of boron-containing drugs.

    Material Science: It is investigated for its role in the development of new materials with unique properties, such as boron-doped polymers.

    Biological Studies: The compound is used in biological studies to understand the interactions of boronic esters with biomolecules and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s effects are mediated through pathways involving boron chemistry, which can influence various biological processes.

Comparison with Similar Compounds

1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: Unlike phenylboronic acid, which has a simple aromatic ring, the pyridinone structure of the compound provides additional functionality and potential for diverse reactions.

    Pinacolborane: While pinacolborane is a common boronic ester, the presence of the pyridinone ring in the compound adds complexity and specificity to its reactivity.

    4-(Dimethylamino)phenylboronic Acid: This compound has a similar boronic ester group but differs in the aromatic substitution pattern, leading to different chemical and biological properties.

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

1,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C13H20BNO3/c1-9-7-10(8-11(16)15(9)6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3

InChI Key

LEMASLUCVDIJOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(C(=C2)C)C

Origin of Product

United States

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